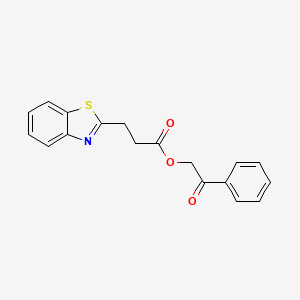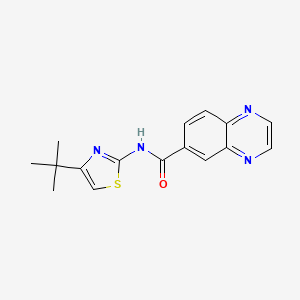
N-(5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]-4-pyridinecarboxamide is a pyridinecarboxamide.
Scientific Research Applications
Antileukemic Activity
Compounds similar to N-(5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-isonicotinamide have shown promising antileukemic properties. A study by Kryshchyshyn et al. (2020) focused on the synthesis and evaluation of thiazolidinone derivatives and their effectiveness against leukemia cell lines, such as Dami and hl-60 (Kryshchyshyn et al., 2020).
Photodynamic Therapy in Cancer Treatment
Compounds structurally related to N-(5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-isonicotinamide have been investigated for their potential in photodynamic therapy, a treatment modality for cancer. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives, which showed significant potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Properties
The derivatives of thiazolidinone, which are structurally similar to the queried compound, have shown potential as antifungal agents. Doležel et al. (2009) prepared certain rhodanine-3-acetic acid derivatives and evaluated their antifungal effects against various fungal species (Doležel et al., 2009).
Antimicrobial Activity
Similar compounds have exhibited antimicrobial activity. Ramachandran (2017) synthesized isonicotinamide derivatives which showed significant antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Ramachandran, 2017).
Potential Drug Development
The compound and its analogs are also being researched for potential drug development. Rana et al. (2014) investigated the antimicrobial properties of rhodanine derivatives, demonstrating their effectiveness against various bacterial and fungal strains (Rana, Desai, & Jauhari, 2014).
properties
Product Name |
N-(5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-isonicotinamide |
|---|---|
Molecular Formula |
C17H13N3O3S2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-13-4-2-3-11(9-13)10-14-16(22)20(17(24)25-14)19-15(21)12-5-7-18-8-6-12/h2-10H,1H3,(H,19,21)/b14-10+ |
InChI Key |
XETCJQBQFLVMQJ-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1223625.png)

![N-[4-[2-[(6-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide](/img/structure/B1223628.png)

![(E)-3-[5-(4-Acetyl-phenyl)-furan-2-yl]-2-(5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acrylic acid](/img/structure/B1223633.png)
![(E)-3-(4-methoxyphenyl)-N-[(thiophene-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B1223634.png)
![(E)-2-Cyano-N-[5-(4-methyl-benzyl)-thiazol-2-yl]-3-[5-(4-nitro-phenyl)-furan-2-yl]-acrylamide](/img/structure/B1223635.png)
![4-[2-(4-Bromo-2-chlorophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1223638.png)

![N-(2-furanylmethyl)-2-[4-(phenylmethyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B1223642.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone](/img/structure/B1223643.png)

![2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223646.png)
![7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223647.png)